molecular formula C26H27BClN3O5 B13033406 6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione

6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione

Cat. No.: B13033406
M. Wt: 507.8 g/mol
InChI Key: VEQRECKPMGDLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyrimidine core and a boronate ester group.

Preparation Methods

The synthesis of 6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the chloro, methoxy, and boronate ester groups. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and boronate ester groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds include other chloro-substituted pyrrolopyrimidines and boronate esters. Compared to these compounds, 6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C26H27BClN3O5

Molecular Weight

507.8 g/mol

IUPAC Name

6-chloro-3-(3-methoxy-2-methylphenyl)-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H27BClN3O5/c1-15-19(8-7-9-20(15)34-6)31-23(32)22-18(29-24(31)33)14-21(28)30(22)17-12-10-16(11-13-17)27-35-25(2,3)26(4,5)36-27/h7-14H,1-6H3,(H,29,33)

InChI Key

VEQRECKPMGDLAE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC4=C3C(=O)N(C(=O)N4)C5=C(C(=CC=C5)OC)C)Cl

Origin of Product

United States

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